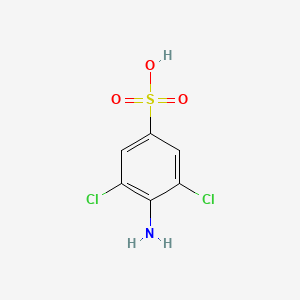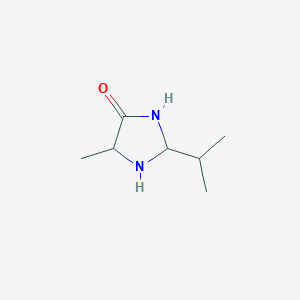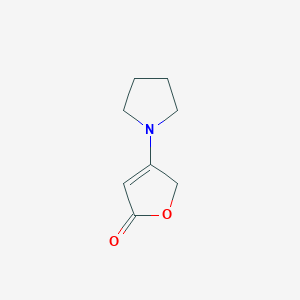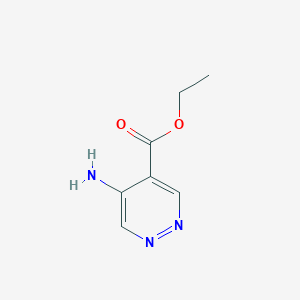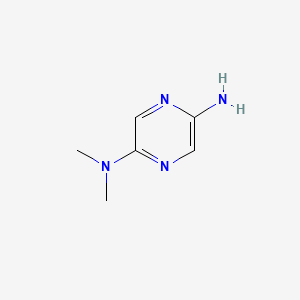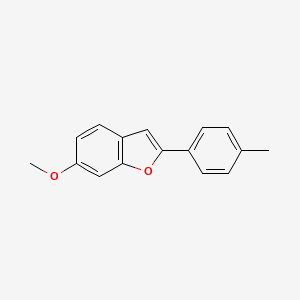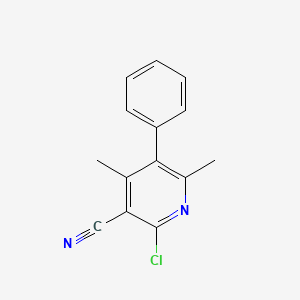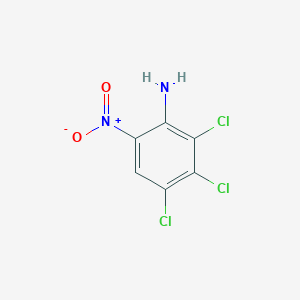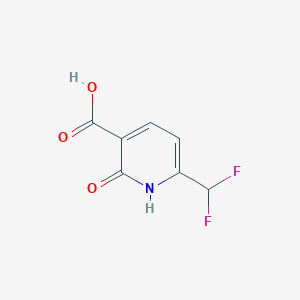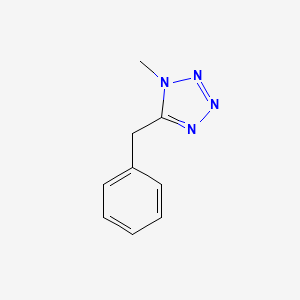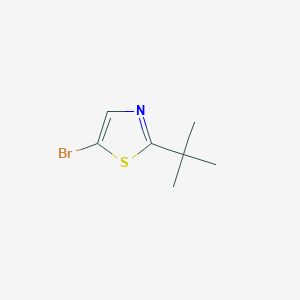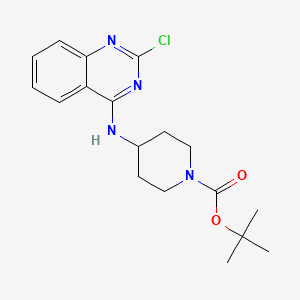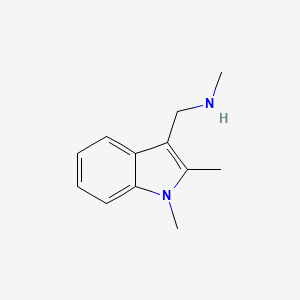
2-methyl-2-acetyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-acetyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: 2-methyl-2-acetyl-1,3-dioxolane can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 2-methyl-2-acetyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
2-methyl-2-acetyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2-methyl-2-acetyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic reactions and non-covalent interactions with proteins and other biomolecules.
類似化合物との比較
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavor and fragrance industries.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Utilized in organic synthesis and material science.
Uniqueness: 2-methyl-2-acetyl-1,3-dioxolane stands out due to its specific reactivity and stability, making it a valuable compound in various applications. Its unique structure allows for diverse chemical transformations and interactions, distinguishing it from other similar compounds.
特性
CAS番号 |
57308-62-0 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
1-(2-methyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |
InChIキー |
JGWHXQZGGHZZDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(OCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


